molecular formula C9H13NO2 B13182842 2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile

2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile

Cat. No.: B13182842
M. Wt: 167.20 g/mol
InChI Key: XOLPKJMHAMHDFN-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile is a bicyclic compound characterized by its unique structure, which includes a methoxymethyl group and a carbonitrile group. This compound is part of the bicyclo[2.2.1]heptane family, known for their rigid and stable structures, making them valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile typically involves the reaction of a suitable bicyclic precursor with methoxymethyl and carbonitrile groups under controlled conditions. One common method includes the organocatalytic asymmetric Michael addition of substituted triketopiperazines to enones, which affords products in high yield and enantiomeric ratio . Further modifications can deliver products possessing natural product scaffolds, including the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile involves its interaction with molecular targets through its functional groups. The methoxymethyl and carbonitrile groups can participate in various chemical reactions, leading to the formation of active intermediates that interact with biological pathways. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, resulting in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane-2-carbonitrile: Similar structure but lacks the methoxymethyl group.

    2-Methoxybicyclo[2.2.1]heptane: Similar structure but lacks the carbonitrile group.

    2,7-Diazabicyclo[2.2.1]heptane: Contains nitrogen atoms in the bicyclic structure.

Uniqueness

2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile is unique due to the presence of both methoxymethyl and carbonitrile groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2-(methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile

InChI

InChI=1S/C9H13NO2/c1-11-6-9(5-10)4-7-2-3-8(9)12-7/h7-8H,2-4,6H2,1H3

InChI Key

XOLPKJMHAMHDFN-UHFFFAOYSA-N

Canonical SMILES

COCC1(CC2CCC1O2)C#N

Origin of Product

United States

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